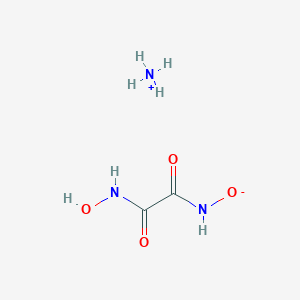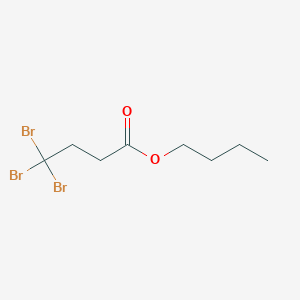
Butyl 4,4,4-tribromobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 4,4,4-tribromobutanoate is an organic compound with the molecular formula C8H13Br3O2 It is a derivative of butanoic acid, where the hydrogen atoms at the fourth carbon position are replaced by bromine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of butyl 4,4,4-tribromobutanoate typically involves the bromination of butyl butanoate. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or a bromine-containing compound. The reaction conditions often include a solvent like carbon tetrachloride (CCl4) and a catalyst to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves the continuous addition of butyl butanoate and bromine into the reactor, with the product being continuously removed and purified.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to butyl butanoate by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in a polar solvent like water or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in a non-polar solvent.
Major Products Formed:
Substitution: Products like butyl 4-hydroxybutanoate or butyl 4-aminobutanoate.
Reduction: Butyl butanoate.
Elimination: Alkenes such as butyl 3-bromo-2-butenoate.
科学研究应用
Butyl 4,4,4-tribromobutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and other brominated products.
作用机制
The mechanism of action of butyl 4,4,4-tribromobutanoate involves its interaction with nucleophiles and electrophiles. The bromine atoms in the compound make it highly reactive towards nucleophiles, leading to substitution reactions. The compound can also act as an electrophile in reactions with strong nucleophiles, facilitating the formation of new chemical bonds.
相似化合物的比较
Butyl butanoate: A non-brominated analog used in flavorings and fragrances.
Butyl 4-bromobutanoate: A mono-brominated analog with similar reactivity but different applications.
Butyl 2,2,2-tribromoacetate: Another tribrominated ester with distinct chemical properties.
Uniqueness: Butyl 4,4,4-tribromobutanoate is unique due to the presence of three bromine atoms at the fourth carbon position, which significantly enhances its reactivity compared to its non-brominated and mono-brominated analogs. This makes it a valuable reagent in organic synthesis and industrial applications.
属性
CAS 编号 |
6292-47-3 |
|---|---|
分子式 |
C8H13Br3O2 |
分子量 |
380.90 g/mol |
IUPAC 名称 |
butyl 4,4,4-tribromobutanoate |
InChI |
InChI=1S/C8H13Br3O2/c1-2-3-6-13-7(12)4-5-8(9,10)11/h2-6H2,1H3 |
InChI 键 |
VHKPNXGXCFGLQX-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)CCC(Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



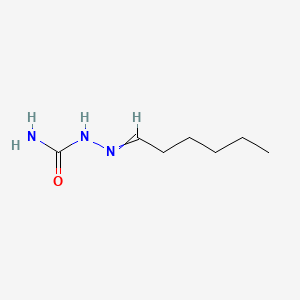
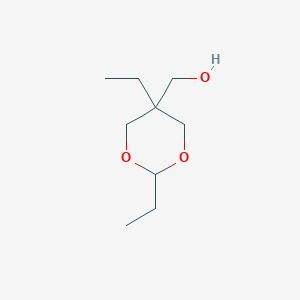
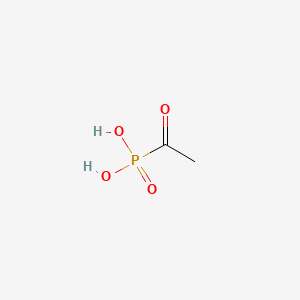
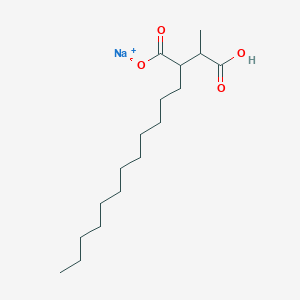
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
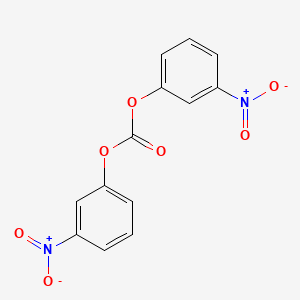
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
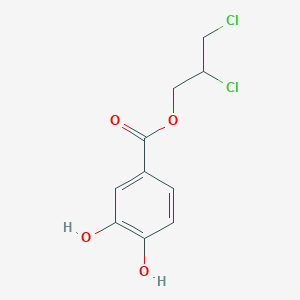
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)

![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)
